[(3S)-1-Methanesulfonylpyrrolidin-3-yl]methanol
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Overview
Description
[(3S)-1-Methanesulfonylpyrrolidin-3-yl]methanol is an organic compound that features a pyrrolidine ring substituted with a methanesulfonyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-Methanesulfonylpyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using methanesulfonyl chloride in the presence of a base such as triethylamine.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(3S)-1-Methanesulfonylpyrrolidin-3-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of [(3S)-1-Methanesulfonylpyrrolidin-3-yl]carboxylic acid.
Reduction: Formation of [(3S)-1-Thiomethanesulfonylpyrrolidin-3-yl]methanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
[(3S)-1-Methanesulfonylpyrrolidin-3-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3S)-1-Methanesulfonylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate biological pathways and exert various effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- [(3S)-1-Methanesulfonylpyrrolidin-2-yl]methanol
- [(3S)-1-Methanesulfonylpyrrolidin-4-yl]methanol
- [(3S)-1-Methanesulfonylpiperidin-3-yl]methanol
Uniqueness
[(3S)-1-Methanesulfonylpyrrolidin-3-yl]methanol is unique due to its specific substitution pattern on the pyrrolidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
[(3S)-1-methylsulfonylpyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-11(9,10)7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCHQQDMRBJYPY-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CC[C@@H](C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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